4-(1,3-Dioxolan-2-yl)benzene-1-carbothioamide
Overview
Description
4-(1,3-Dioxolan-2-yl)benzene-1-carbothioamide is a useful research compound. Its molecular formula is C10H11NO2S and its molecular weight is 209.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Catalysis
Cascade Processes and Hydrogen Shift Reactions : A study detailed the conversion of 6-phenylfulvenes bearing (1,3-dioxolan or dioxan)-2-yl substituents into mixtures of benz[f]indenes through cascade processes initiated by a thermally activated hydrogen shift. This process offers insight into the mechanistic paths and the potential of such compounds in synthetic organic chemistry (Alajarín et al., 2016).
Condensations with Glycerol to Cyclic Acetals : Investigations on the acid-catalysed condensation of glycerol with benzaldehyde and other aldehydes to cyclic acetals highlighted the potential of using solid acids as heterogeneous catalysts for converting glycerol into novel platform chemicals, demonstrating an application in green chemistry and catalysis (Deutsch et al., 2007).
Material Science
- Polymer Synthesis and Characterization : Research on the polymerization of (2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate and its thermal degradation provides insights into the synthesis and properties of polymers based on 1,3-dioxolane derivatives, which could be relevant for the development of materials with specific thermal and mechanical properties (Coskun et al., 1998).
Biological Activities
- Antimicrobial and Antiproliferative Activities : A study on thiazolyl pyrazoline derivatives linked to a benzo[1,3]dioxole moiety synthesized compounds with significant antimicrobial and antiproliferative activities. This suggests potential applications in developing new therapeutic agents (Mansour et al., 2020).
Crystallography and Molecular Structure
- Crystal Structure Analysis : The crystal structure and Hirshfeld surface analysis of novel pyrazole derivatives, including compounds with a 1,3-dioxolane ring, were studied to understand the intermolecular contacts and supramolecular architecture, which is crucial for the design of molecular materials with desired properties (Kumara et al., 2017).
Properties
IUPAC Name |
4-(1,3-dioxolan-2-yl)benzenecarbothioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c11-9(14)7-1-3-8(4-2-7)10-12-5-6-13-10/h1-4,10H,5-6H2,(H2,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAHUZPFVWVKOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(C=C2)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381098 | |
Record name | 4-(1,3-dioxolan-2-yl)benzene-1-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175202-43-4 | |
Record name | 4-(1,3-Dioxolan-2-yl)benzenecarbothioamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175202-43-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(1,3-dioxolan-2-yl)benzene-1-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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